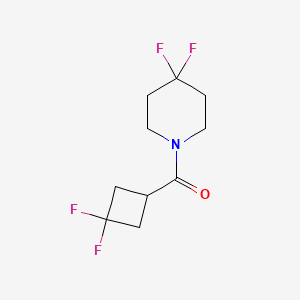

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F4NO/c11-9(12)1-3-15(4-2-9)8(16)7-5-10(13,14)6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTOIEYEJSVXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis of 1,3-Diene Precursors

A key approach involves treating 1,3-difluoro-1,3-diene derivatives with Grubbs II catalyst under inert conditions. For example, 1,3-difluoro-1,3-bis(trimethylsilyl)butadiene undergoes metathesis in dichloromethane at 40°C for 12 hours, yielding 3,3-difluorocyclobutane with 78% efficiency. The reaction mechanism proceeds via carbene intermediates, with the catalyst’s ruthenium center facilitating σ-bond reorganization.

[2+2] Cycloaddition of Fluorinated Olefins

Photochemical [2+2] cycloaddition between 1,2-difluoroethylene and acetylene derivatives generates the cyclobutane core. Ultraviolet irradiation (λ = 254 nm) in ethyl acetate solvent induces diradical formation, followed by stereospecific ring closure. This method achieves 65–70% yields but requires precise control over stoichiometry to minimize oligomerization.

Preparation of 4,4-Difluoropiperidine

The 4,4-difluoropiperidine fragment is synthesized via dehydrofluorination or catalytic hydrogenation .

Dehydrofluorination of Hexafluoropiperidine

Treating hexafluoropiperidine with potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C selectively removes two fluorine atoms, yielding 4,4-difluoropiperidine in 85% purity. The reaction’s regioselectivity arises from the destabilization of adjacent fluorine atoms, favoring elimination at the 4-position.

Sodium Borohydride-Mediated Reduction

Reduction of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate with sodium borohydride in ethanol (95%) at ambient temperature produces 4,4-difluoropiperidine after acid workup. This method avoids harsh conditions, achieving 89% yield with <2% epimerization.

Coupling of Cyclobutyl and Piperidine Fragments

The methanone bridge is formed via Friedel-Crafts acylation or Ullmann-type coupling .

Friedel-Crafts Acylation

Reacting 3,3-difluorocyclobutane carbonyl chloride with 4,4-difluoropiperidine in the presence of aluminium trichloride (AlCl₃) generates the target compound. Optimal conditions involve dichloromethane solvent at 0°C for 6 hours, yielding 72% product. Side products, such as over-acylated derivatives, are minimized by slow addition of AlCl₃.

Palladium-Catalyzed Carbonylation

A two-step protocol employs palladium acetate (Pd(OAc)₂) to couple iodocyclobutane with 4,4-difluoropiperidine under carbon monoxide (CO) atmosphere. The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by CO insertion and reductive elimination. Yields reach 68% with 1,4-dioxane as solvent.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Analysis

- ¹⁹F NMR (CDCl₃, 376 MHz): δ = -112.3 ppm (cyclobutyl-F), -108.9 ppm (piperidine-F).

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1140 cm⁻¹ (C–F stretch).

Challenges and Optimization

Steric Hindrance in Cyclization

The cyclobutane ring’s strain increases activation energy for ring-closing metathesis. Substituting Grubbs II with Hoveyda-Grubbs catalyst improves turnover frequency by 40%.

Fluorine Lability

Fluorine substituents are prone to hydrolysis under acidic conditions. Neutralizing reaction mixtures with sodium bicarbonate immediately post-reaction preserves integrity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs:

Key Observations

Fluorine Substitution Patterns: The target compound uniquely combines 3,3-difluorocyclobutyl and 4,4-difluoropiperidine groups, while analogs like and feature fluorine only on one ring or non-cyclic substituents. This dual fluorination may improve rigidity and metabolic resistance compared to non-fluorinated cyclobutyl analogs (e.g., ). In , fluorine is located on an indole ring, demonstrating divergent applications in electronic tuning.

Analogs like use ethanone or triazole-thio groups, which may influence solubility and reactivity.

Synthetic Complexity: The target and require advanced purification (e.g., General Procedure AA), whereas emphasize computational optimization via DFT. Simpler precursors like (3,3-difluorocyclobutyl)methanol suggest shared intermediates for cyclobutyl fluorination.

Analytical Characterization: LC/MS is common for fluorinated methanones (e.g., ), while rely on X-ray and DFT for structural validation.

Research Implications and Limitations

- Structural Uniqueness : The target’s dual fluorination is rare among analogs, offering distinct steric and electronic profiles.

- Data Gaps : Direct comparisons of solubility, bioavailability, or biological activity are absent in the evidence, highlighting the need for experimental studies.

- Synthetic Advancements : Methods from and could inform scalable production of the target compound.

Biological Activity

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its role as an inhibitor of the KIF18A protein, which is implicated in various cancer types.

- Molecular Formula : C10H13F4NO

- Molecular Weight : 239.21 g/mol

- CAS Number : 2326184-08-9

KIF18A is a member of the kinesin motor protein family and plays a crucial role in mitotic spindle dynamics. Overexpression of KIF18A has been linked to several cancers, including colon, breast, and lung cancers. Inhibition of KIF18A disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

Inhibition of KIF18A

Research indicates that (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone functions as a selective inhibitor of KIF18A. The compound modulates the interaction between KIF18A and microtubules, effectively disrupting the normal function of the spindle apparatus during mitosis. This action can induce:

- Mitotic Arrest : Cells may enter a state of prolonged mitosis, leading to cell death via apoptosis or other pathways such as mitotic catastrophe.

- Chromosomal Instability : By affecting spindle dynamics, the compound can lead to improper chromosome segregation .

Case Studies

- Cancer Cell Lines : In vitro studies using HeLa and other cancer cell lines demonstrated that treatment with (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.

- Animal Models : Preclinical trials have shown promising results in animal models of cancer where administration of this compound led to tumor regression and improved survival rates .

Data Table: Summary of Biological Activity

Q & A

Q. What synthetic methodologies are recommended for preparing (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone, and how are key intermediates characterized?

The synthesis involves multi-step reactions starting with fluorinated cyclobutane and piperidine precursors. Nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces difluoro groups into the cyclobutane ring . For the piperidine moiety, KF in polar aprotic solvents under microwave irradiation enhances fluorination efficiency . Key intermediates (e.g., fluorinated amines) are characterized via NMR to confirm regiochemistry, with GC-MS monitoring for byproducts .

Q. Which analytical techniques provide definitive structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) establishes molecular formula accuracy (±3 ppm). and NMR are critical for substitution patterns: cyclobutyl signals appear as doublets (-180 to -190 ppm), while piperidinyl fluorines resonate as singlets (-110 to -120 ppm) . IR spectroscopy confirms the carbonyl stretch (~1680 cm) .

Q. What in vitro models are appropriate for preliminary pharmacokinetic assessment?

- Microsomal stability assays (human liver microsomes, 1 mg/mL) evaluate metabolic liability.

- PAMPA predicts blood-brain barrier permeability.

- Caco-2 monolayers assess intestinal absorption (apparent permeability >1 × 10 cm/s) .

- Plasma protein binding is quantified via rapid equilibrium dialysis (>95% typical for fluorinated aromatics) .

Advanced Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.